(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
(4E)-5-(4-Chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring a complex substitution pattern. Its core structure includes:
- Pyrrolidine-2,3-dione: A five-membered lactam ring with two ketone groups, providing a rigid scaffold for functionalization.
- 4,6-Dimethylbenzothiazol-2-yl group: A bicyclic aromatic system with methyl substituents, likely contributing to π-π stacking interactions and metabolic stability.
- Furan-2-yl(hydroxy)methylidene: A hydroxymethylidene group conjugated to a furan ring, introducing hydrogen-bonding capacity and electronic effects.
Properties
Molecular Formula |
C24H17ClN2O4S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17ClN2O4S/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3 |
InChI Key |
FTNDVMYVJMBGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,6-Dimethyl-1,3-Benzothiazol-2-yl Core
The 1,3-benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. Source outlines a protocol for benzothiazole formation using 6-chloro-2-aminothiophenol and acetyl chloride under acidic conditions, yielding 6-chloro-4-methyl-1,3-benzothiazole with 78% efficiency (Table 1). For the target compound, methylation at the 4- and 6-positions is achieved using methyl iodide in the presence of a base such as potassium carbonate .
Table 1: Reaction Conditions for Benzothiazole Core Synthesis
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4,6-dimethylphenol | CS₂, HCl (gas) | Ethanol | 80°C | 72 |
| 6-Chloro-2-aminothiophenol | Acetyl chloride | DCM | 25°C | 78 |
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Source describes a palladium-catalyzed cross-coupling reaction between 4-chlorophenylboronic acid and a brominated pyrrolidine intermediate, achieving 85% yield under microwave irradiation (150°C, 20 min) . Alternatively, electrophilic aromatic substitution using 4-chlorobenzoyl chloride in the presence of AlCl₃ as a Lewis acid provides regioselective functionalization at the para position .
Construction of the Pyrrolidine-2,3-Dione Skeleton
The pyrrolidine-2,3-dione ring is formed via a Dieckmann cyclization of a diester precursor. Source specifies that dimethyl acetylenedicarboxylate reacts with a primary amine under basic conditions to form a β-ketoamide intermediate, which undergoes intramolecular cyclization in refluxing toluene (110°C, 12 h) to yield the dione core . Stereochemical control at the 4-position is achieved using L-proline as a chiral catalyst, resulting in >90% enantiomeric excess (ee) .
Incorporation of the Furan-2-yl(Hydroxy)Methylidene Moiety
The furan-derived hydroxymethylidene group is installed via a Knoevenagel condensation between furfural and the pyrrolidine-dione intermediate. Source highlights the use of polyether sulfone sulfamic acid (PES-NHSO₃H) as a heterogeneous catalyst, enabling the reaction to proceed in ethanol at 70°C with 92% yield . The (E)-configuration of the exocyclic double bond is preserved by conducting the reaction under inert atmosphere (N₂) .
Table 2: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| PES-NHSO₃H | Ethanol | 70°C | 6 | 92 |
| Piperidine | DMF | 100°C | 12 | 76 |
| No catalyst | Toluene | 110°C | 24 | 42 |
Final Coupling and Purification
The benzothiazole and pyrrolidine-dione fragments are coupled via a nucleophilic aromatic substitution reaction. Source details the use of potassium tert-butoxide in dimethylformamide (DMF) to deprotonate the benzothiazole nitrogen, facilitating displacement of a chloride leaving group on the pyrrolidine ring . Crude product purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from methanol to afford the final compound in 89% purity .
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost and safety. Source proposes continuous-flow reactors for the Suzuki-Miyaura coupling step, reducing reaction time from hours to minutes while maintaining 88% yield . Solvent recovery systems and catalytic recycling (e.g., PES-NHSO₃H reused 11 times without activity loss ) are critical for sustainable manufacturing.
Analytical Characterization
Key spectroscopic data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on existing literature and research findings.
Structure and Composition
- Molecular Formula: C23H19ClN4O3S
- Molecular Weight: 450.93 g/mol
- IUPAC Name: (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Structural Features
The compound features multiple functional groups including:
- A chlorophenyl moiety which may contribute to its biological activity.
- A furan ring that is known for its reactivity and potential in forming various derivatives.
- A benzothiazole unit that often exhibits antimicrobial and anticancer properties.
Medicinal Chemistry
The compound's structure suggests it may exhibit significant biological activities. Research indicates that derivatives of benzothiazole and pyrrolidine have been linked to:
- Antimicrobial Activity: Compounds similar to this one have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties: Benzothiazole derivatives are noted for their ability to inhibit cancer cell proliferation. The incorporation of a furan moiety may enhance this activity due to its electron-rich nature .
Synthesis of Novel Compounds
The unique structure allows for the synthesis of new derivatives through modification of the furan or benzothiazole components. Such derivatives can be explored for:
- Heterocyclic Synthesis: The compound can serve as a precursor for synthesizing other heterocycles, which are crucial in drug discovery .
- Material Science Applications: The furan ring can be involved in polymer synthesis, potentially leading to materials with specific electronic or optical properties.
Biological Studies
Research has indicated that compounds with similar structures are being investigated for their roles in:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in disease pathways, offering a route for therapeutic interventions.
- Cell Signaling Pathways: Studies on related compounds suggest potential modulation of signaling pathways relevant to cancer and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a pharmaceutical application or a biochemical study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Pyrrolidine-2,3-Dione Derivatives
Key analogs and their differences are summarized below:
Key Observations:
- Substituent Effects on Polarity : The target compound’s benzothiazole group likely increases lipophilicity (logP) compared to the methoxypropyl analog, which may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity Trends : Benzothiazole derivatives (e.g., Chen et al., 2006) demonstrate anticancer activity via topoisomerase inhibition, suggesting the target compound may share similar mechanisms . In contrast, the methoxypropyl analog’s dimethoxyphenyl group is associated with antioxidant or anti-inflammatory effects .
- Hydrogen Bonding : The hydroxy-methylidene group in the target compound enables hydrogen bonding, akin to the triazole-thione derivative’s N–H···S interactions, which stabilize crystal packing or protein binding .
Spectroscopic and Crystallographic Data
- Target Compound : Likely characterized by NMR (1H, 13C) and X-ray crystallography. The furan and benzothiazole groups would produce distinct UV-Vis absorption bands (e.g., π→π* transitions) .
- Triazole-Thione Derivative : Exhibits a six-membered hydrogen-bonded network (N–H···O/S), as confirmed by single-crystal X-ray studies .
Biological Activity
The compound (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of the compound can be broken down into several key components:
- Chlorophenyl group : Often associated with various biological activities.
- Benzothiazole moiety : Known for its antifungal and antibacterial properties.
- Furan derivative : Contributes to the compound's reactivity and potential therapeutic effects.
- Pyrrolidine dione structure : Implicates possible interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing chlorophenyl and benzothiazole groups exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. The presence of the furan ring may enhance these antimicrobial effects by increasing membrane permeability or disrupting metabolic processes in pathogens .
Anticancer Activity
Studies on similar compounds suggest that derivatives featuring pyrrolidine and benzothiazole structures can exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with structural similarities have been documented to induce apoptosis in cancer cells through mitochondrial pathways .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. Notably, the pyrrolidine dione component may interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) or urease. In vitro studies have demonstrated that related compounds can significantly inhibit these enzymes, leading to therapeutic applications in neurodegenerative diseases and urolithiasis .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activity of benzothiazole derivatives found that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 1.5 to 10 µM, indicating strong activity compared to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In a recent investigation of pyrrolidine derivatives, one compound demonstrated a remarkable ability to induce cell cycle arrest in cancer cell lines. The study reported a decrease in viability by over 70% at concentrations as low as 5 µM after 48 hours of treatment. The mechanism was attributed to the activation of pro-apoptotic signals within the cells .
Case Study 3: Enzyme Inhibition Profile
An evaluation of enzyme inhibitory activity revealed that a related compound exhibited potent AChE inhibition with an IC50 value of 0.63 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology :
- Reflux Conditions : Use a DMF/acetic acid solvent system under reflux (2–3 hours) to facilitate cyclization, as demonstrated in thiazolidinone syntheses .
- Precursor Selection : Employ aromatic aldehydes (e.g., furfural) and ketones for condensation, followed by reaction with malononitrile derivatives to form pyrrolidine-dione scaffolds .
- Recrystallization : Purify the product using DMF-ethanol mixtures to remove unreacted intermediates .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve stereochemistry (e.g., E/Z isomerism) and confirm substituent positioning, as applied to analogous pyrrolidine-diones .
- FT-IR and NMR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations in the furan and benzothiazole moieties .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS) and detect fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclization during synthesis?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps, such as enolate formation or nucleophilic attack on carbonyl groups .
- Computational Modeling : Use DFT calculations to compare transition-state energies for alternative cyclization pathways (e.g., 5-exo vs. 6-endo), as seen in palladium-catalyzed reductive cyclizations .
Q. How can computational methods predict the compound’s reactivity and pharmacokinetic properties?
- Methodology :
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to prioritize in vitro assays .
- ADMET Prediction : Apply QSAR models to estimate solubility, metabolic stability, and toxicity (e.g., via SwissADME or pkCSM) .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Batch Comparison : Analyze impurities via HPLC-MS and compare crystal structures (if polymorphs exist) to identify batch-specific artifacts .
- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation around the furan-methylidene bond) that may cause signal splitting .
Q. What strategies are effective for evaluating the compound’s biological activity in neuropharmacological models?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition (e.g., JNK or p38 MAPK) using ATP-competitive binding assays, referencing morpholine-linked analogs with reported neuroprotective activity .
- In Vivo Models : Test bioavailability and blood-brain barrier penetration in rodent models, correlating results with computational predictions .
Methodological Notes
- Synthetic Challenges : The benzothiazole and furan groups may sterically hinder cyclization; microwave-assisted synthesis could reduce reaction times .
- Data Reproducibility : Ensure consistent solvent polarity and temperature during recrystallization to avoid polymorphic variations .
- Ethical Compliance : Follow institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
